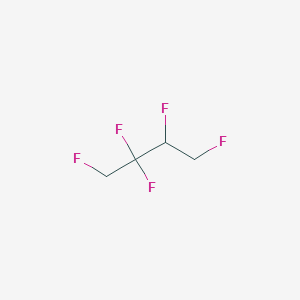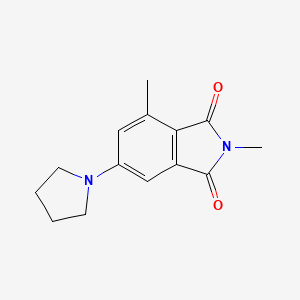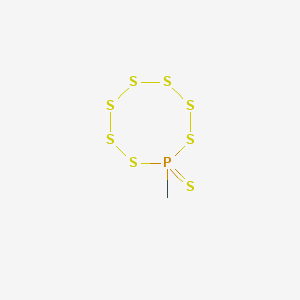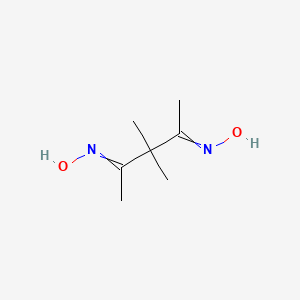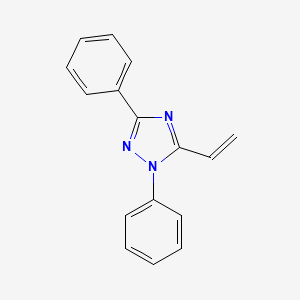
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- can be achieved through various methods:
Cycloaddition Reaction: This method involves the reaction of reactive cumulenes with nitrile precursors.
Microwave Irradiation: This method provides a simple, efficient, and mild approach for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide.
Electrochemical Multicomponent Reaction: This method involves the reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols.
Copper-Catalyzed Reaction: This method involves the use of a copper catalyst under an atmosphere of air to provide 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the triazole ring and its substituents.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazole ring are replaced by other groups.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is used in the development of pharmaceuticals, including antifungal and anticancer drugs.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- involves the inhibition of specific enzymes and pathways. For example, triazole-based antifungal drugs inhibit the biosynthesis of ergosterol by blocking the enzyme 14-α-demethylase. This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal cell membrane . The compound can also interact with other molecular targets and pathways, depending on its specific structure and substituents.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- can be compared with other similar compounds, such as:
Fluconazole: A triazole-based antifungal drug that inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal drug with a similar mechanism of action.
Ravuconazole: A triazole derivative with potent antifungal activity.
Voriconazole: A broad-spectrum antifungal agent.
Posaconazole: A triazole-based drug used to treat fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- lies in its specific structure, which includes an ethenyl group and two phenyl groups attached to the triazole ring. This unique structure can lead to different biological activities and applications compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
115591-23-6 |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
5-ethenyl-1,3-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H13N3/c1-2-15-17-16(13-9-5-3-6-10-13)18-19(15)14-11-7-4-8-12-14/h2-12H,1H2 |
InChI-Schlüssel |
JGDZCNWXTIDCSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


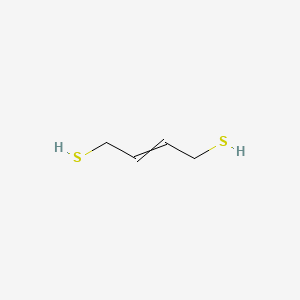
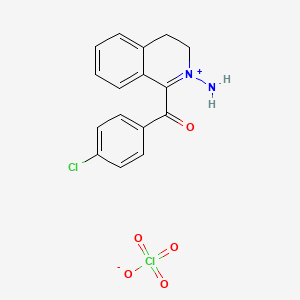
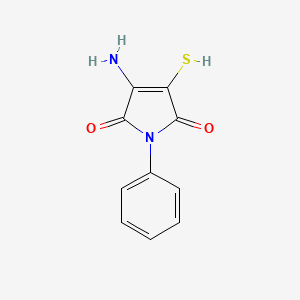
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
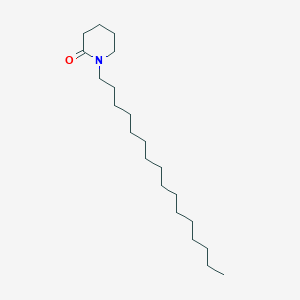


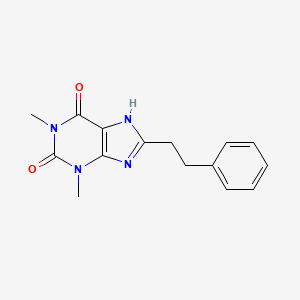
![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
